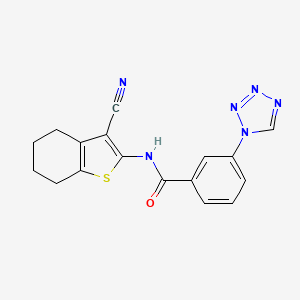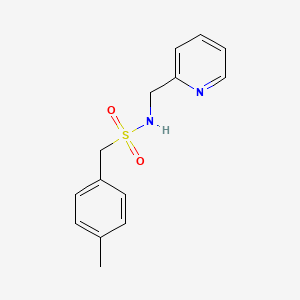![molecular formula C23H27N3O4 B4426806 4-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)morpholine](/img/structure/B4426806.png)
4-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)morpholine
Overview
Description
4-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)morpholine is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. The compound is commonly referred to as BMT-046071 and is a member of the morpholine class of compounds. In
Mechanism of Action
The mechanism of action of BMT-046071 is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, BMT-046071 has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which are all involved in regulating mood and emotions.
Biochemical and Physiological Effects
BMT-046071 has been shown to have a number of biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation and pain, as well as inhibit tumor growth. In addition, it has been shown to have anxiolytic and antidepressant effects, suggesting that it may be useful in the treatment of psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of using BMT-046071 in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.
Future Directions
There are a number of future directions for research on BMT-046071. One area of interest is in the development of new treatments for depression and anxiety. BMT-046071 has shown promise in animal studies as an antidepressant and anxiolytic, and further research is needed to determine its potential clinical applications. In addition, BMT-046071 has been studied for its potential use in the treatment of cancer, and further research is needed to determine its efficacy in humans. Finally, the mechanism of action of BMT-046071 is not fully understood, and future research is needed to elucidate the specific pathways involved in its therapeutic effects.
Conclusion
In conclusion, BMT-046071 is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, as well as anxiolytic and antidepressant effects. While the mechanism of action is not fully understood, BMT-046071 has shown promise in a number of areas and is an important area of research for the future.
Scientific Research Applications
BMT-046071 has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In addition, it has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-morpholin-4-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c27-23(19-2-4-20(5-3-19)25-11-13-28-14-12-25)26-9-7-24(8-10-26)16-18-1-6-21-22(15-18)30-17-29-21/h1-6,15H,7-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMALEGVXFTDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-ethoxybenzamide](/img/structure/B4426727.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4426730.png)
![2-methyl-1-{[4-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine](/img/structure/B4426734.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4426743.png)
![1-[4-(acetylamino)phenyl]-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4426752.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4426763.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]-2-methylpropan-2-amine hydrochloride](/img/structure/B4426781.png)
![1-(4-tert-butylbenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4426792.png)
![N-(2-methoxyethyl)-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4426797.png)

![(2-bromo-6-methoxy-4-{[(2-morpholin-4-ylethyl)amino]methyl}phenoxy)acetonitrile dihydrochloride](/img/structure/B4426814.png)
![N-methyl-1-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine hydrochloride](/img/structure/B4426824.png)
